molecular formula C15H19F2NO4 B15124342 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid

3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid

Cat. No.: B15124342
M. Wt: 315.31 g/mol
InChI Key: OVMNRTGXXYWGCW-UHFFFAOYSA-N
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Description

3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group with a Boc group, followed by the introduction of the difluorophenyl moiety through a series of coupling reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the difluorophenyl moiety or the carboxylic acid group.

    Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with its target. The difluorophenyl moiety can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-4-phenylbutyric Acid: Lacks the difluorophenyl moiety, resulting in different chemical properties and biological activities.

    3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid: Contains only one fluorine atom, which can affect its reactivity and interactions.

    3-(Boc-amino)-4-(3,4-difluorophenyl)butyric Acid: The position of the fluorine atoms can influence the compound’s properties and applications.

Uniqueness

3-(Boc-amino)-4-(2,3-difluorophenyl)butyric Acid is unique due to the specific positioning of the difluorophenyl moiety, which can enhance its chemical stability and biological activity. The presence of the Boc-protected amino group also allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

4-(2,3-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-10(8-12(19)20)7-9-5-4-6-11(16)13(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

OVMNRTGXXYWGCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)F)F)CC(=O)O

Origin of Product

United States

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